molecular formula C19H23N3O4S B2926170 N-(3-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-90-6

N-(3-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2926170
CAS No.: 851718-90-6
M. Wt: 389.47
InChI Key: UFHGPJGUJKFQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a pyrazoline core substituted with a furan-2-yl group at the 5-position and a pivaloyl (tert-butyl carbonyl) group at the 1-position. The methanesulfonamide moiety is attached to a phenyl ring at the 3-position.

Properties

IUPAC Name

N-[3-[2-(2,2-dimethylpropanoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-19(2,3)18(23)22-16(17-9-6-10-26-17)12-15(20-22)13-7-5-8-14(11-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHGPJGUJKFQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive molecular structure characterized by:

  • Furan Ring : A five-membered aromatic ring containing four carbon atoms and one oxygen atom.
  • Pyrazole Ring : A five-membered ring comprising three carbon atoms and two nitrogen atoms.
  • Pivaloyl Group : Contributing to the compound's lipophilicity and potential interactions with biological targets.
  • Methanesulfonamide Moiety : Enhancing its pharmacological profile by possibly influencing solubility and bioactivity.

The molecular formula is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S with a molecular weight of approximately 389.47 g/mol.

Biological Activities

Research indicates that compounds containing furan and pyrazole rings exhibit a wide range of biological activities, including:

  • Anticancer Properties : Studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases .
  • Antimicrobial Activity : The structural components suggest potential effectiveness against various pathogens, including bacteria and fungi.

The precise mechanisms by which this compound exerts its biological effects are linked to its ability to interact with multiple biological targets. Key mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors involved in signaling pathways related to inflammation and cancer progression.
  • Enzyme Inhibition : It may inhibit enzymes critical for tumor growth or inflammatory processes, thereby exerting therapeutic effects.

Case Studies

  • Anticancer Activity : A study demonstrated that pyrazole derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting that the furan and pivaloyl modifications enhance this effect .
  • Anti-inflammatory Studies : Another investigation highlighted the anti-inflammatory properties of related compounds, indicating their potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Data Table on Biological Activities

Activity TypeCompound SimilarityObserved Effects
Anticancer1-PivaloylpyrazoleInhibition of cancer cell proliferation
Anti-inflammatoryFuran-containing sulfonamidesReduction in inflammatory markers
Antimicrobial4-AminopyrazolesAntibacterial effects

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related analogs, emphasizing substituent effects on molecular weight, solubility, and thermal stability.

Compound Name Substituents (Pyrazole Position) Molecular Weight Density (g/cm³) Boiling Point (°C) Key Functional Groups
Target Compound 5-(furan-2-yl), 1-pivaloyl Not reported Not reported Not reported Furan, Pivaloyl, Methanesulfonamide
N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 5-(3-fluorophenyl) Not reported Not reported Not reported Fluorophenyl, Pivaloyl
N-(5-cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide 4-(trifluoromethylphenyl) 573.12 (calc) Not reported Not reported Trifluoromethyl, Cyano
N-{2-[5-(2-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 5-(2-hydroxyphenyl), 1-propanoyl 387.5 N/A N/A Hydroxyphenyl, Propanoyl
N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 5-(4-ethoxyphenyl), 1-(furan-2-carbonyl) 453.5 Not reported Not reported Ethoxyphenyl, Furan-carbonyl

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl): Increase thermal stability and lipophilicity but may reduce solubility. Furan vs.
  • Pivaloyl vs.

Pharmacological Implications

  • Analgesic Activity : Compounds with hydroxyphenyl substituents (e.g., ) show enhanced binding to cyclooxygenase (COX) due to hydrogen-bonding interactions, whereas trifluoromethyl groups (e.g., ) may improve blood-brain barrier penetration.
  • Metabolic Stability: The pivaloyl group in the target compound may prolong half-life by resisting esterase-mediated hydrolysis compared to nicotinoyl or propanoyl derivatives.

Crystallographic and Computational Analysis

  • Structural Confirmation : Tools like SHELXL () and WinGX () are routinely used for refining crystal structures of sulfonamide derivatives, ensuring accurate bond-length and angle data.
  • LogP Predictions : The target compound’s LogP is expected to be higher than hydrophilic analogs (e.g., ) due to the furan and pivaloyl groups, favoring membrane permeability.

Q & A

Q. What are the recommended synthetic routes for N-(3-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones or via functionalization of pre-formed pyrazoline cores. For example, details a related pyrazole-sulfonamide synthesis using reflux conditions in ethanol with stoichiometric equivalents of precursors (e.g., 4-hydrazinobenzenesulfonamide hydrochloride and trifluoromethyl-substituted diketones) . Optimization involves monitoring reaction time (4–6 hours), solvent polarity (ethanol or dioxane), and temperature (reflux). Yield improvements (74% in ) may require recrystallization from ethanol or acetone .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the pyrazoline ring and substituent positions (e.g., furan vs. pivaloyl groups) .
  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 31.1° between furanyl and pyrazole rings in ) and hydrogen-bonding networks (e.g., N–H···O interactions forming supramolecular chains) .
  • HRMS : Verify molecular weight and fragmentation patterns, especially for sulfonamide and pivaloyl moieties .

Advanced Research Questions

Q. How do steric and electronic effects of the pivaloyl and methanesulfonamide groups influence conformational dynamics?

Answer: The bulky pivaloyl group (tert-butyl) introduces steric hindrance, forcing non-planar arrangements between the pyrazole and adjacent phenyl rings (e.g., 55.58° dihedral angle in ). Methanesulfonamide’s electron-withdrawing nature polarizes the pyrazole ring, altering π-π stacking and hydrogen-bonding propensity. Computational modeling (DFT) can quantify torsional energy barriers, while variable-temperature NMR detects dynamic rotational isomerism .

Q. What strategies resolve contradictions in biological activity data for structurally analogous pyrazoline-sulfonamides?

Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Crystallographic disorder : As seen in , furan ring disorder (1:1 ratio) can mask true binding conformers .
  • Solvent-dependent aggregation : Use dynamic light scattering (DLS) to assess colloidal stability in biological buffers.
  • Metabolite interference : LC-MS/MS can identify degradation products (e.g., sulfonamide cleavage) that confound activity assays .

Q. How can hydrogen-bonding motifs be engineered to enhance supramolecular assembly in solid-state applications?

Answer: The sulfonamide group in forms 18-membered {···HNSC4NN}2 synthons via N–H···N hydrogen bonds, creating layered structures . To tailor assemblies:

  • Substituent modulation : Replace pivaloyl with smaller acyl groups (e.g., acetyl) to reduce steric blocking of H-bond donors.
  • Co-crystallization : Introduce complementary partners (e.g., carboxylic acids) to form heterosynthons.

Q. What mechanistic insights explain regioselectivity in pyrazoline ring formation during synthesis?

Answer: Regioselectivity is governed by:

  • Electronic effects : Electron-deficient diketones favor nucleophilic attack at the more electrophilic carbonyl (e.g., trifluoromethyl in ) .
  • Steric control : Bulky groups (e.g., pivaloyl) direct hydrazine addition to less hindered positions.
  • Kinetic vs. thermodynamic pathways : High-temperature reflux favors thermodynamic products, while low temperatures trap kinetic intermediates .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (from )

ParameterValue
Dihedral angle (furan-pyrazole)31.1°
Dihedral angle (pyrazole-benzene)55.58°
Hydrogen-bonding synthon{···HNSC4NN}2 (18-membered)
Space groupMonoclinic, P2₁/c
R factor0.056

Q. Table 2. Common Synthetic Pitfalls and Solutions

IssueSolution
Low yield (<50%)Recrystallize from ethanol/acetone; optimize stoichiometry
NMR signal broadeningUse deuterated DMSO-d6 for enhanced resolution
Crystallization failureSeed with microcrystals; adjust cooling rate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.